Butane-1,4-diol;1,6-diisocyanatohexane

Description

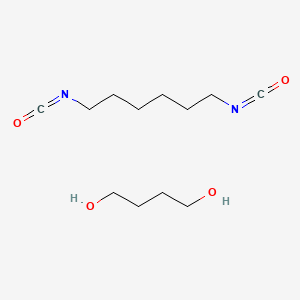

Butane-1,4-diol (BD) is a short-chain diol (C₄H₁₀O₂) widely used as a chain extender in polyurethane (PU) synthesis. It contributes to the formation of hard-segment domains in PU films by reacting with diisocyanates like 1,6-diisocyanatohexane (HDI) . BD is also employed in polyester polyols for rigid foams and polyadipates, where its molecular structure influences polymer crystallinity and mechanical properties .

1,6-Diisocyanatohexane (HDI) (C₈H₁₂N₂O₂) is an aliphatic diisocyanate with six methylene groups between its isocyanate (-NCO) groups. It is a key monomer in polyurethane and polyurea synthesis, offering flexibility, UV stability, and hydrolytic resistance due to its linear aliphatic structure. HDI is utilized in coatings, adhesives, and recyclable thermoplastics .

Properties

CAS No. |

25748-74-7 |

|---|---|

Molecular Formula |

C12H22N2O4 |

Molecular Weight |

258.31 g/mol |

IUPAC Name |

butane-1,4-diol;1,6-diisocyanatohexane |

InChI |

InChI=1S/C8H12N2O2.C4H10O2/c11-7-9-5-3-1-2-4-6-10-8-12;5-3-1-2-4-6/h1-6H2;5-6H,1-4H2 |

InChI Key |

DBVNLBRLOULOIZ-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN=C=O)CCN=C=O.C(CCO)CO |

Related CAS |

9082-83-1 25748-74-7 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Butane-1,4-diol (BD)

Reppe Process (Acetylene-Formaldehyde Route)

The Reppe process, first industrialized in the 1930s, remains a dominant method for BD production. It involves two stages:

- Acetylene-Formaldehyde Reaction : Acetylene reacts with formaldehyde under alkaline conditions (pH 10–12) at 80–120°C to form but-2-yne-1,4-diol.

- Catalytic Hydrogenation : But-2-yne-1,4-diol undergoes hydrogenation over a nickel or copper-chromite catalyst at 50–150°C and 10–30 MPa, yielding BD with >90% selectivity.

Key Parameters :

| Parameter | Value Range |

|---|---|

| Temperature (Stage 1) | 80–120°C |

| Pressure (Stage 2) | 10–30 MPa |

| Catalyst | Ni, Cu-Cr |

| Yield | 85–92% |

Despite its efficiency, the process requires high-purity acetylene, posing safety risks due to acetylene’s instability.

Davy Process (Maleic Anhydride Hydrogenation)

The Davy process bypasses acetylene by utilizing maleic anhydride as the feedstock:

- Esterification : Maleic anhydride reacts with methanol to form dimethyl maleate.

- Hydrogenation : Dimethyl maleate undergoes vapor-phase hydrogenation over a Cu-Zn-Al catalyst at 170–220°C and 3–5 MPa, producing BD with 75–85% yield.

Advantages :

Synthesis of 1,6-Diisocyanatohexane (HDI)

Phosgenation of Hexamethylene Diamine (HMDA)

The conventional route involves reacting HMDA with phosgene in a two-step process:

- Salt Formation : HMDA reacts with HCl at 40–45°C to form a dihydrochloride salt.

- Phosgenation : The salt reacts with phosgene in a gradient temperature protocol (95–140°C) using benzyltriethylammonium chloride as a catalyst, achieving HDI purity >99.5%.

Reaction Conditions :

| Step | Temperature Range | Catalyst | Yield |

|---|---|---|---|

| Salt Formation | 40–45°C | None | 95–98% |

| Phosgenation | 95–140°C | Benzyltriethylammonium | 88–92% |

Challenges :

Non-Phosgene Routes

Urea-Alcohol Method

HDI is synthesized via reaction of HMDA with urea and ethanol at 180–220°C, producing HDI with 70–75% yield. This method avoids phosgene but faces scalability issues due to slow reaction kinetics.

Green Synthesis from Biomass

A novel approach uses 5-hydroxymethylfurfural (5-HMF), a biomass-derived platform chemical:

- Amination : 5-HMF is converted to 2,5-bis(aminomethyl)furan (BAF) via reductive amination.

- Carbamate Formation : BAF reacts with methyl carbamate to form methyl furan-2,5-dimethylene dicarbamate (FDC).

- Hydrogenolysis : FDC undergoes catalytic hydrogenolysis over Pt/Nb₂O₅ at 160–180°C, yielding HDI with 65–70% selectivity.

Advantages :

Preparation of Butane-1,4-diol;1,6-Diisocyanatohexane Mixtures

Polyurethane Synthesis

BD and HDI are combined in stoichiometric ratios (typically 1:1) under inert atmospheres (N₂ or Ar) at 60–80°C. The reaction proceeds via nucleophilic attack of BD’s hydroxyl groups on HDI’s isocyanate groups, forming urethane linkages.

Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst | Dibutyltin dilaurate |

| Reaction Time | 2–4 hours |

| Final Purity | ≥98% |

Side Reactions :

Industrial Scaling and Environmental Considerations

Waste Management

Energy Consumption

| Method | Energy (GJ/ton) |

|---|---|

| Reppe Process (BD) | 25–30 |

| Phosgenation (HDI) | 35–40 |

| Green HDI Synthesis | 20–25 |

Chemical Reactions Analysis

Types of Reactions

-

Oxidation and Reduction

-

Substitution

Major Products

Butyrolactone: Formed from the oxidation of butane-1,4-diol.

Tetrahydrofuran: Formed from the dehydration of butane-1,4-diol.

Scientific Research Applications

The compound "butane-1,4-diol;1,6-diisocyanatohexane" can be characterized as a mixture of chemical compounds that have several applications, especially in the creation of polymers. These applications stem from the chemical properties of its constituents, which include acting as building blocks in polyurethane production .

Chemical Properties and Structure

this compound is a mixture comprising butane-1,4-diol and 1,6-diisocyanatohexane . The PubChem identifier for the mixture is CID 213211, with the molecular formula .

Applications

- Polyurethane Production Diisocyanates like hexamethylene diisocyanate (HDI) are crucial in manufacturing polyurethane polymers, which have a wide array of applications . HDI polymers can function as viscosity-increasing agents, anticaking agents, and film formers in cosmetics .

- Biomaterials for Medical Devices A method of making medical devices includes combining at least one isocyanate-containing compound with at least one diol- or diamine-containing compound to form a biomaterial comprising urethane groups, urea groups, or combinations thereof .

- Coatings Polyurethane coatings based on HDI exhibit good weathering resistance, making them suitable for automotive and industrial applications .

Safety Assessment

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of hexamethylene diisocyanate (HDI) polymers in cosmetics . The panel concluded that 17 HDI polymers are safe for use in cosmetics, given the current practices of use and concentration . However, data were insufficient to determine the safety of Bis-Hydroxyethyl Acrylate Poly(1,4-Butanediol)-9/TMHDI Copolymer and 1,4-Butanediol/Succinic Acid/Adipic Acid/HDI Copolymer .

Mechanism of Action

The compound exerts its effects through the formation of urethane linkages. The reaction between butane-1,4-diol and 1,6-diisocyanatohexane results in the formation of polyurethanes. The diisocyanate groups react with the hydroxyl groups of the diol, forming urethane bonds. This process involves the nucleophilic attack of the hydroxyl group on the carbon of the isocyanate group, leading to the formation of a urethane linkage .

Comparison with Similar Compounds

Ethanediol (Ethylene Glycol)

- Structure : Shorter chain (C₂H₆O₂) with two hydroxyl groups.

- Reactivity : Faster reaction kinetics due to lower steric hindrance but may compromise thermal stability in polymers.

- Applications : Primarily in polyethylene terephthalate (PET) and antifreeze. BD is preferred in PU for superior mechanical strength in hard segments .

Hexane-1,6-diol

- Structure : Longer chain (C₆H₁₄O₂) with six carbons.

- Thermal Stability : Forms more thermally stable polyadipates compared to BD (e.g., hexane-1,6-diol polyadipates exhibit higher decomposition temperatures) .

- Hydrophobicity : Longer chains reduce hydrophilicity, making hexane-1,6-diol less suitable for hydrophilic biomedical applications compared to BD .

Gastrodin-Modified Diols

- Functionality : Replacing BD with gastrodin derivatives increases surface free energy and water absorption in PU films, enhancing hydrophilicity for temporary biomedical implants .

1,6-Diisocyanatohexane vs. Other Diisocyanates

Isophorone Diisocyanate (IPDI)

Toluene Diisocyanate (TDI)

- Structure : Aromatic diisocyanate with two -NCO groups on a benzene ring.

- UV Stability : TDI-based PUs degrade under UV exposure, limiting outdoor use. HDI’s aliphatic structure ensures UV resistance for coatings and automotive applications .

- Toxicity : TDI is more hazardous due to volatile aromatic compounds, whereas HDI is safer in controlled industrial settings .

Methylene Diphenyl Diisocyanate (MDI)

- Functionality : Higher functionality (often polymeric) increases crosslinking density.

- Applications : MDI is dominant in rigid foams, while HDI is preferred for flexible foams and recyclable thermoplastics .

Key Research Findings

Thermal Behavior : In polyurethane-urea films, BD and HDI form distinct hard-segment domains with three phase transitions detected via DSC. These transitions correlate with soft-segment mobility and hard-segment crystallinity .

Recycling Potential: HDI enables chemical recycling of thermoplastics. Reacting recycled polymers with HDI at 60°C for 4 hours regenerates crosslinked PUs with retained mechanical properties .

Biomedical Modifications : Substituting BD with gastrodin in PU films increases hydrophilicity (surface free energy: +15%) and reduces resistance to hydrolysis, making them viable for temporary implants .

Q & A

Basic Research Questions

Q. What are the primary methodologies for synthesizing polyurethanes using 1,6-diisocyanatohexane (HDI) and Butane-1,4-diol, and how do experimental parameters influence material properties?

- Methodology : HDI reacts with diols (e.g., Butane-1,4-diol) to form polyurethane elastomers. The reaction is typically conducted under controlled stoichiometry and temperature. For example, in multi-component systems, HDI and Butane-1,4-diol form hard segments, while macrodiols (e.g., polycarbonate-based diols) form soft segments. Key parameters include diol chain length, curing time, and catalyst selection .

- Characterization : Techniques like small-angle X-ray scattering (SAXS) and - PILGRIM NMR are used to analyze hierarchical structures (e.g., interdomain spacing of 15–22 nm) and segmental dynamics .

Q. How is Butane-1,4-diol utilized in gas chromatographic separation of cis-trans isomers, and what solvent properties enhance resolution?

- Experimental Design : Butane-1,4-diol serves as a stationary phase solvent in AgNO-coated columns. Its polarity and hydrogen-bonding capacity improve selectivity for alkene isomers. Optimal separation requires adjusting temperature (60–80°C), AgNO content, and carrier gas flow rate .

- Data Interpretation : Solvent efficacy ranks as Butane-1,4-diol > hexane-1,6-diol > diethylene glycol, based on volatility and thermal stability .

Q. What are the metabolic pathways of Butane-1,4-diol, and how do competing enzymatic reactions affect toxicity studies?

- Pharmacological Analysis : Butane-1,4-diol is metabolized via alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) into γ-hydroxybutyric acid (GHB). Co-administration with ethanol competes for ADH/ALDH, delaying acetaldehyde clearance and potentiating toxicity. Intracerebroventricular injection studies in rats, however, found no inherent alcohol-like effects, highlighting metabolic vs. direct pharmacological contradictions .

Advanced Research Questions

Q. How can contradictory findings on Butane-1,4-diol’s inherent pharmacological effects be resolved through experimental redesign?

- Contradiction : While oral administration suggests GHB-mediated effects, intracerebroventricular injection in rats showed no direct neurological activity .

- Methodological Solutions :

- Use isotopically labeled Butane-1,4-diol (e.g., -Butane-1,4-diamine) to track metabolic fate via LC-MS .

- Conduct in vitro assays with purified ADH/ALDH to isolate enzyme kinetics from systemic effects .

Q. What multi-scale approaches are employed to analyze segmental dynamics in HDI-Butane-1,4-diol polyurethanes, and how do hard/soft segment ratios affect mechanical properties?

- Multi-Scale Analysis :

- Nanoscale : SAXS and atomic force microscopy (AFM) reveal hard-segment domains (15–22 nm spacing) and spherulitic structures .

- Macroscale : Tensile strength and Shore D hardness correlate with hard-segment content. For example, substituting Butane-1,4-diol with diethylene glycol (DEG) decreases tensile strength due to disrupted phase separation .

Q. How does Butane-1,4-diol’s role as a chain extender influence the mechanical properties of polyurethane films, and what are the trade-offs in glycol selection?

- Experimental Insights : Butane-1,4-diol’s rigid structure enhances phase separation in polyurethanes, improving tensile strength (~40 MPa) compared to DEG-modified films (~25 MPa). However, elongation at break remains stable (~300%), suggesting balanced flexibility .

- Trade-offs : Longer-chain diols (e.g., hexane-1,6-diol) reduce volatility but require higher operating temperatures in synthesis .

Key Research Recommendations

- For Polymer Chemistry : Optimize HDI-Butane-1,4-diol ratios using combinatorial libraries and machine learning to predict phase-separation behavior.

- For Toxicology : Conduct dose-response studies with deuterated analogs to distinguish metabolic vs. direct effects.

- For Analytical Chemistry : Develop hybrid GC columns with Butane-1,4-diol/AgNO matrices for high-throughput isomer separation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.